![molecular formula C14H10Cl3NOS B2395107 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 285980-82-7](/img/structure/B2395107.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C14H10Cl3NOS . This compound is listed in various chemical databases, but detailed information about its properties and uses is limited .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central acetamide group (CH3CONH2) attached to a 4-chlorophenyl group and a 2,3-dichlorophenyl group . The presence of the sulfanyl group (-SH) attached to the 4-chlorophenyl group indicates that this compound may have interesting chemical properties .
Wirkmechanismus
CPF works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the nervous system become elevated, leading to paralysis and death in insects. In mammals, CPF is rapidly metabolized and excreted, so it does not have the same toxic effects as in insects.
Biochemical and Physiological Effects
CPF has been shown to have a variety of biochemical and physiological effects in mammals. It has been shown to cause increased levels of acetylcholine in the brain, as well as increased levels of dopamine. In addition, CPF has been shown to affect the development of the nervous system, as well as the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CPF in lab experiments is that it is a relatively safe compound, with low toxicity in mammals. In addition, CPF is relatively easy to obtain and is relatively inexpensive. The main limitation of using CPF in lab experiments is that it is rapidly metabolized and excreted, so its effects may not be as long-lasting as with other insecticides.
Zukünftige Richtungen
There are many potential future directions for research involving CPF. These include further studies on the biochemical and physiological effects of CPF, as well as studies on the effects of CPF on the development of the nervous system and the immune system. In addition, studies could be conducted to investigate the effects of CPF on other types of organisms, such as aquatic organisms, and to develop more effective methods of controlling insect pests using CPF. Finally, studies could be conducted to investigate the potential for CPF to be used as a pesticide in human health applications.
Synthesemethoden
CPF is synthesized from two compounds, 4-chlorophenylsulfanylacetamide and 2,3-dichlorophenylacetyl chloride. The two compounds are reacted in a reaction vessel at a temperature of about 80°C in the presence of a base catalyst, such as sodium carbonate. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is then extracted with ethyl acetate. The crude product is then purified by recrystallization to give the desired CPF product.
Wissenschaftliche Forschungsanwendungen
CPF is used in scientific research to study the effects of insecticides on the nervous system. It has been used to study the effects of insecticides on the acetylcholinesterase enzyme, which is important in the nervous system. It has also been used to study the effects of insecticides on the neurotransmitter dopamine and the effects of insecticides on the development of insect larvae.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUPBTVHPHSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

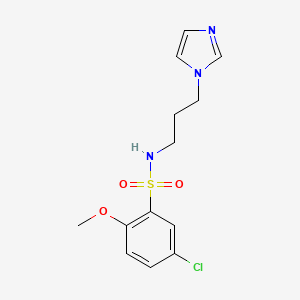
![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

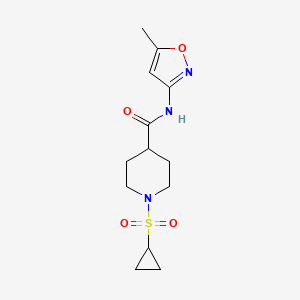
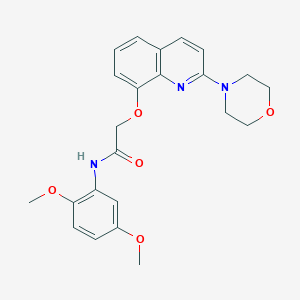
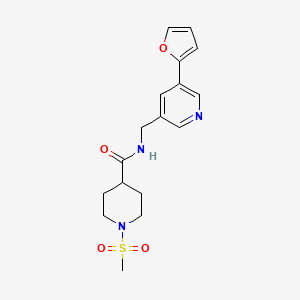
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
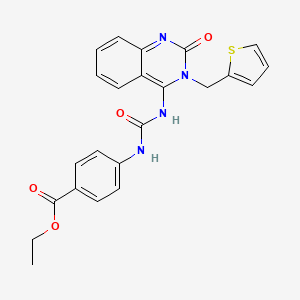
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
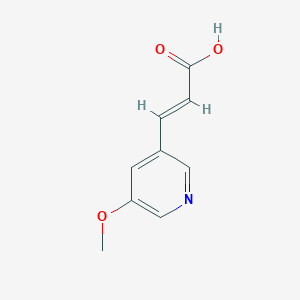
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)